molecular formula C9H10O2 B1214744 2'-Hydroxy-4'-methylacetophenone CAS No. 6921-64-8

2'-Hydroxy-4'-methylacetophenone

Cat. No.: B1214744
CAS No.: 6921-64-8
M. Wt: 150.17 g/mol
InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
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Description

2’-Hydroxy-4’-methylacetophenone is an organic compound with the molecular formula C9H10O2. It is a phenolic compound isolated from the roots of Angelicae koreana, a plant native to Korea. This compound is known for its acaricidal properties, making it effective against mites .

Scientific Research Applications

2’-Hydroxy-4’-methylacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s acaricidal properties make it useful in studying pest control and developing new pesticides.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antimicrobial and antifungal properties.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates

Mechanism of Action

Target of Action

2’-Hydroxy-4’-methylacetophenone, also known as 1-(2-hydroxy-4-methylphenyl)ethanone, is a phenolic compound

Mode of Action

It’s known to possess acaricidal property , indicating that it may interact with biological targets in mites to exert its effects

Biochemical Pathways

Given its acaricidal property , it’s likely that it interferes with essential biological processes in mites, leading to their death

Result of Action

The primary known effect of 2’-Hydroxy-4’-methylacetophenone is its acaricidal activity . This suggests that it can kill mites, which could potentially make it useful in the treatment of conditions caused by mites.

Safety and Hazards

2’-Hydroxy-4’-methylacetophenone is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

While specific future directions are not mentioned in the search results, the compound’s acaricidal property suggests potential use in the development of natural acaricides . Additionally, its use in the synthesis of various heterocyclic compounds indicates its potential in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-4’-methylacetophenone can be synthesized through the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . The reaction involves heating the m-tolyl acetate with zirconium tetrachloride, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound can be produced on a larger scale using the same synthetic route mentioned above. The reaction conditions would be optimized for industrial efficiency, including temperature control, reaction time, and purification processes.

Types of Reactions:

    Oxidation: 2’-Hydroxy-4’-methylacetophenone can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where the hydroxyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as quinones or carboxylic acids.

    Reduction: Reduced forms like alcohols.

    Substitution: Substituted phenolic compounds with different functional groups.

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxy-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-hydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKDOWJROLHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064503
Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6921-64-8
Record name 2′-Hydroxy-4′-methylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Hydroxy-4'-methylacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Record name Ethanone, 1-(2-hydroxy-4-methylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxy-4-methylphenyl)ethan-1-one
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Record name 2'-HYDROXY-4'-METHYLACETOPHENONE
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Synthesis routes and methods I

Procedure details

To 50 g (0.33 mol) of 3-acetoxytoluene from Step 1 was added AlCl3 (60 g, 0.45 mol) and the resulting mixture was heated at 165° C. for 20 min., then cooled at 0° C. and HCl 1N was carefully added followed by Et2O. The aqueous phase was extracted 5× with Et2O and the combined organic phase wash washed with brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give 42.2 (84%.) of the title compound.
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Yield
84%

Synthesis routes and methods II

Procedure details

To 50 g (0.33 mol) of 3-acetoxytoluene from Step 1 was added AlCl3 (60 g, 0.45 mol) and the resulting mixture was heated at 165° C. for 20 min., then cooled to 0° C. and HCl 1N was carefully added followed by Et2O. The aqueous phase was extracted 5× with Et2O and the combined organic phase was washed with brine, dried over MgSO4 and evaporated. The residue was distilled under vacuum to give the title compound.
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50 g
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reactant
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2'-Hydroxy-4'-methylacetophenone based on current research?

A1: Current research primarily focuses on this compound's potential as a natural acaricide. Studies have demonstrated its effectiveness against three mite species: Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. [, ]

Q2: How does this compound compare to existing acaricides in terms of efficacy?

A2: Research indicates that this compound and some of its derivatives exhibit superior acaricidal activity compared to benzyl benzoate, a commonly used acaricide. For instance, in vapor phase toxicity assays, 2'-methylacetophenone was eight times more toxic against D. farinae than benzyl benzoate. []

Q3: Can the structure of this compound be modified to enhance its acaricidal activity?

A3: Yes, research suggests that introducing hydroxyl and methyl functional groups to the acetophenone skeleton can influence the compound's acaricidal activity against the three mite species studied. This structure-activity relationship opens avenues for developing more potent derivatives. []

Q4: Beyond its acaricidal properties, what other applications have been explored for this compound?

A4: this compound serves as a valuable building block in organic synthesis. Researchers have utilized it in the total synthesis of (+/-)-paeonilide, a naturally occurring monoterpenoid with anti-platelet-activating factor (PAF) activity. [, ]

Q5: What is known about the chemical structure and characteristics of this compound?

A5: this compound belongs to the class of acetophenones with a hydroxyl group at the 2' position and a methyl group at the 4' position. Its molecular formula is C9H10O2, and its molecular weight is 150.17 g/mol. [] Spectroscopic techniques like UV-Vis and FTIR have been used to characterize the compound and its derivatives. [, ]

Q6: Have any natural sources of this compound been identified?

A6: Yes, this compound has been isolated from the roots of Angelica koreana [] and Ostericum praeteritum. [] It has also been found in the aerial parts of the plant Inula hupehensis. []

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